![molecular formula C13H17ClN2 B2846559 1-Methyl-3-pyrrolidin-2-ylindole;hydrochloride CAS No. 63938-59-0](/img/structure/B2846559.png)
1-Methyl-3-pyrrolidin-2-ylindole;hydrochloride
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Overview
Description
The compound “1-Methyl-3-pyrrolidin-2-ylindole;hydrochloride” seems to be a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Scientific Research Applications
Catalytic Enantioselective Synthesis : Azomethine ylides, closely related to pyrrolidinylindole structures, are utilized in catalytic enantioselective 1,3-dipolar cycloadditions. These reactions are powerful for synthesizing complex compounds with multiple stereocenters in a single step, highlighting their importance in producing natural product scaffolds and biologically relevant molecules (Narayan et al., 2014).
Synthesis of Pyrrolidines : Research on pyrrolidine synthesis, through [3+2] cycloaddition between N-methyl azomethine ylide and various dipolarophiles, showcases the method's versatility in constructing pyrrolidine derivatives under mild conditions. This work emphasizes pyrrolidines' significance in medicine and industry (Żmigrodzka et al., 2022).
Organocatalytic Synthesis of Spirooxindoles : The organocatalytic approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives demonstrates the ability to construct complex molecular architectures with high enantiopurity. This method is relevant for medicinal chemistry and diversity-oriented synthesis, offering a route to biologically active compounds (Chen et al., 2009).
Synthesis and Characterization of Complex Molecules : Studies on the synthesis, crystal structure, and computational analysis of various pyrazole and pyridine derivatives provide insights into molecular interactions and stability. These research efforts contribute to understanding molecular design principles and their applications in developing new materials and pharmaceuticals (Shen et al., 2012; Nycz et al., 2016).
Phosphorescence OLED Materials : The development of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) highlights the importance of molecular design in electronic and photonic applications. These materials enable high-efficiency blue, green, and white OLEDs, demonstrating the role of organic compounds in advancing display technologies (Li et al., 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
1-methyl-3-pyrrolidin-2-ylindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15;/h2-3,5,7,9,12,14H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALRSQXOLZIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80981242 |
Source
|
Record name | 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-pyrrolidin-2-ylindole;hydrochloride | |
CAS RN |
63938-59-0 |
Source
|
Record name | 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80981242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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